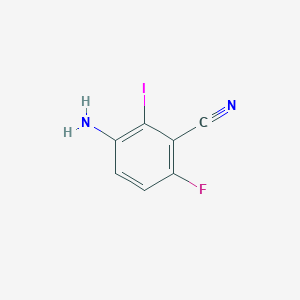![molecular formula C7H6BrNO2 B13936498 Furo[3,2-c]pyridin-3(2H)-one hydrobromide](/img/structure/B13936498.png)
Furo[3,2-c]pyridin-3(2H)-one hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furo[3,2-c]pyridin-3(2H)-one hydrobromide is a heterocyclic compound that contains both furan and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,2-c]pyridin-3(2H)-one hydrobromide typically involves the cyclization of appropriate precursors. One common method involves the preparation of substituted furopropenoic acids from aldehydes under Doebner’s conditions. These acids are then converted to azides, which are cyclized by heating in Dowtherm to form furopyridones. The resulting compounds are aromatized with phosphorus oxychloride to yield chloro derivatives of furo[3,2-c]pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production of this compound.
化学反応の分析
Types of Reactions
Furo[3,2-c]pyridin-3(2H)-one hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine hydrate in the presence of a catalyst like palladium on carbon (Pd/C) is used.
Major Products
The major products formed from these reactions include various substituted furopyridines, such as 4-amino-2-(3-pyridyl)furo[3,2-c]pyridine and 2-(4-aminophenyl)furo[3,2-c]pyridine .
科学的研究の応用
Furo[3,2-c]pyridin-3(2H)-one hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of furo[3,2-c]pyridin-3(2H)-one hydrobromide involves its interaction with molecular targets and pathways within biological systems. For instance, as a photosensitizer, it generates reactive oxygen species (ROS) such as singlet oxygen (1O2) and hydroxyl radicals (˙OH) upon activation by light. These ROS can cause damage to bacterial cells, leading to their ablation .
類似化合物との比較
Similar Compounds
Furo[3,2-b]pyridin-6-ol: Another heterocyclic compound with similar structural features but different functional groups.
Furo[3,2-b]pyridin-7-amine: Contains an amine group, making it useful for different chemical reactions and applications.
Uniqueness
Furo[3,2-c]pyridin-3(2H)-one hydrobromide is unique due to its specific structural configuration and the presence of both furan and pyridine rings. This configuration allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.
特性
分子式 |
C7H6BrNO2 |
|---|---|
分子量 |
216.03 g/mol |
IUPAC名 |
furo[3,2-c]pyridin-3-one;hydrobromide |
InChI |
InChI=1S/C7H5NO2.BrH/c9-6-4-10-7-1-2-8-3-5(6)7;/h1-3H,4H2;1H |
InChIキー |
ACNVFKYPVCTBSZ-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)C2=C(O1)C=CN=C2.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


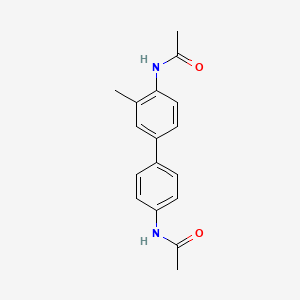
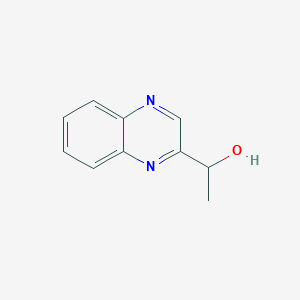

![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-[5-[(2,4-diaminophenyl)azo]-1H-benzimidazol-2-yl]phenyl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B13936449.png)
![Methyl 4-(6-bromo-7-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13936455.png)

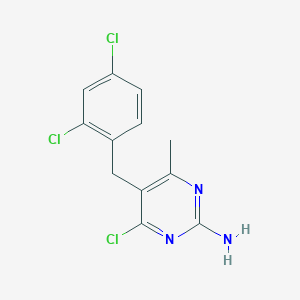
![6,8-Dibromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B13936476.png)
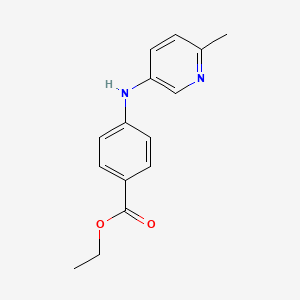
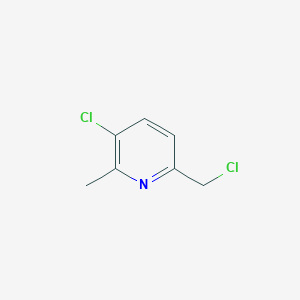

![ethyl 7-acetoxy-2,3-dimethyl-3H-benzo[d]imidazole-5-carboxylate](/img/structure/B13936505.png)
![1-[3-Bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13936509.png)
